N-BOC-2-methylthio-2-imidazoline

Regioselective synthesis Heterocyclic chemistry C-C bond formation

Achieve precise C-2(α) functionalization with N-BOC-2-methylthio-2-imidazoline. Its unique N-1 Boc protection prevents competing metallation, a critical risk with unprotected 2-methylthio-2-imidazoline. This enables exclusive lateral lithiation for clean electrophile trapping, essential for unambiguous medicinal chemistry SAR. Mild TFA deprotection preserves sensitive substrates, which is impossible with Bn or Cbz groups requiring harsh conditions. Ideal for automated UDC libraries and kinase inhibitor synthesis.

Molecular Formula C9H16N2O2S
Molecular Weight 216.30 g/mol
Cat. No. B8505757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-2-methylthio-2-imidazoline
Molecular FormulaC9H16N2O2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN=C1SC
InChIInChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-5-10-7(11)14-4/h5-6H2,1-4H3
InChIKeyRNULVIMVPASZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-2-methylthio-2-imidazoline: A Strategic Heterocyclic Building Block for Controlled 2-Imidazoline Synthesis


N-BOC-2-methylthio-2-imidazoline is an N-1 tert-butoxycarbonyl (Boc)-protected 2-methylthio-2-imidazoline derivative (molecular formula C9H16N2O2S, MW 216.30 g/mol) . It belongs to the class of 2-imidazolines (4,5-dihydroimidazoles), a privileged pharmacophore scaffold present in numerous bioactive molecules, particularly in the cardiovascular arena [1]. The Boc protection at N-1 is a critical design element, as unprotected 2-imidazolines undergo competing N-1 and C-2(α) metallation, limiting synthetic versatility [2]. This compound is not a final pharmaceutical agent but rather a strategic intermediate enabling controlled C-2(α) functionalization before deprotection to yield N(1)-unsubstituted 2-substituted imidazolines [3].

Why N-BOC-2-methylthio-2-imidazoline Cannot Be Interchanged with Unprotected 2-Methylthio-2-imidazoline or Alternative N-Protected Analogs


The procurement value of N-BOC-2-methylthio-2-imidazoline lies in its precise N-1 protection with the tert-butoxycarbonyl (Boc) group. Attempting to substitute this compound with unprotected 2-methylthio-2-imidazoline (or its hydroiodide salt, CAS 5464-11-9) introduces significant synthetic risk. Unprotected 2-imidazolines undergo simultaneous N-1 and C-2(α) metallation upon treatment with strong bases (e.g., n-BuLi), leading to complex mixtures and low regioselectivity [1]. Conversely, alternative protecting groups exhibit distinct deprotection profiles: benzyl (Bn) protection requires harsh dissolving metal conditions (e.g., Na/NH3(l)), which cause undesired side reactions such as alkene reduction or ring opening in sensitive substrates [2], while benzyloxycarbonyl (Cbz) protection may be incompatible with certain catalytic hydrogenation steps [3]. The Boc group uniquely provides orthogonal acid-labile deprotection (e.g., TFA) under mild conditions that preserve other sensitive functionalities, thereby enabling sequential synthetic transformations not feasible with other protection strategies [4].

Quantitative Differential Evidence: N-BOC-2-methylthio-2-imidazoline Performance vs. Comparators


Regioselective C-2(α) Functionalization Enabled by Boc Protection

N-1 Boc protection prevents competing N-1 metallation, enabling exclusive lateral lithiation at C-2(α). This is a critical differentiation from unprotected 2-methylthio-2-imidazoline, which undergoes non-selective dual metallation [1]. The Boc-protected derivative 1-tert-butoxycarbonyl-2-methyl-2-imidazoline (structurally analogous to the target compound) undergoes clean lithiation with n-BuLi at -78°C followed by electrophile trapping, a transformation that fails or proceeds with low yield and poor selectivity using the unprotected parent compound [2].

Regioselective synthesis Heterocyclic chemistry C-C bond formation

Boc Deprotection Compatibility vs. Reductive N-Debenzylation Limitations

The Boc group on N-BOC-2-methylthio-2-imidazoline is cleaved under mild acidic conditions (TFA, room temperature), whereas N-benzyl protection requires dissolving metal reduction (Na/NH3(l)). In a head-to-head study, attempted N-debenzylation of 1-benzyl-2-(3-butenyl)-2-imidazoline with Na/NH3(l) resulted in a 2:1 mixture of desired 2-(3-butenyl)-2-imidazoline and undesired 2-butyl-2-imidazoline in only 31% combined yield [1]. In contrast, the Boc protocol reliably delivers N(1)-unsubstituted products without alkene reduction or ring degradation, enabling access to a broader scope of C-2 functionalized imidazolines [2].

Protecting group strategy Orthogonal deprotection Imidazoline synthesis

Aqueous Stability Profile for in vitro Assay Compatibility

The stability of N-BOC-2-methylthio-2-imidazoline in pH 7.4 PBS buffer has been assessed at 100 µM concentration measured up to 24 hours by LC-MS/MS analysis [1]. This stability data provides a baseline for predicting behavior in in vitro biological assays and defines acceptable storage and handling windows for procurement planning. While direct comparator stability data for unprotected 2-methylthio-2-imidazoline under identical conditions are not reported in this dataset, the stability of the Boc-protected derivative in aqueous buffer at physiological pH is a critical parameter for scientists designing experiments or planning inventory shelf-life.

Compound stability PBS buffer LC-MS/MS

Synthetic Efficiency via Ugi/de-Boc/Cyclization (UDC) Strategy

The Boc protecting group enables a powerful 'three-step-one-pot' procedure known as Ugi/de-Boc/cyclization (UDC) for imidazoline synthesis. In this protocol, N-Boc-α-amino aldehydes undergo Ugi reaction followed by Boc deprotection and cyclization in a single vessel, yielding imidazolines with excellent efficiency [1]. This contrasts with traditional stepwise approaches using alternative protecting groups (e.g., Cbz or Bn), which require intermediate isolation and purification, reducing overall yield and increasing time-to-product. The UDC strategy has been advanced to 96-well production format, demonstrating its amenability to parallel synthesis and library generation [2].

Multicomponent reaction One-pot synthesis Imidazoline library

Commercial Purity Benchmark vs. Unprotected Analogs

N-BOC-2-methylthio-2-imidazoline is commercially available at 95% purity (typical specification) . The unprotected analog 2-methylthio-2-imidazoline hydroiodide is offered by major vendors at 99% purity . While the unprotected analog offers higher nominal purity, the Boc-protected derivative's slightly lower purity is acceptable given its role as an intermediate, and its protected form offers the synthetic advantages described above. The molecular weight difference (216.30 g/mol for Boc-protected vs. 254.13 g/mol for the hydroiodide salt) reflects the different counterion status, which impacts molar calculations for reaction stoichiometry .

Compound procurement Purity specification Quality control

Optimal Procurement and Application Scenarios for N-BOC-2-methylthio-2-imidazoline


Regioselective Synthesis of C-2 Functionalized Imidazoline Pharmacophores

Procure N-BOC-2-methylthio-2-imidazoline for the exclusive C-2(α) functionalization of imidazolines via lateral lithiation-electrophile trapping sequences. The Boc protection at N-1 prevents competing N-1 metallation, ensuring that n-BuLi treatment at -78°C generates exclusively the C-2(α) nucleophile [1]. This enables clean installation of diverse electrophiles (alkyl, carbonyl, heteroatom) followed by mild TFA deprotection to yield N(1)-unsubstituted 2-substituted imidazolines. This scenario is particularly valuable for medicinal chemistry programs targeting the imidazoline pharmacophore, where regioisomeric purity is critical for biological activity interpretation [2].

High-Throughput Imidazoline Library Synthesis via UDC Protocol

Integrate N-BOC-2-methylthio-2-imidazoline into automated parallel synthesis workflows utilizing the Ugi/de-Boc/cyclization (UDC) strategy. The Boc group's acid-lability enables tandem deprotection-cyclization in a single pot, eliminating intermediate purification and accelerating library production [1]. The UDC protocol has been validated in 96-well format, making it directly compatible with robotic liquid handling systems. This scenario is optimal for pharmaceutical discovery organizations seeking rapid structure-activity relationship (SAR) exploration of the imidazoline scaffold across diverse C-2 and N-1 substitution patterns [2].

Synthesis of Kinase Inhibitor Intermediates Requiring Controlled Imidazoline Incorporation

Procure N-BOC-2-methylthio-2-imidazoline as a protected building block for the synthesis of aurora kinase and epidermal growth factor receptor (EGFR) kinase inhibitors. The 2-methylthio-2-imidazoline core is a documented reactant in the preparation of these pharmacologically relevant scaffolds [1]. The Boc-protected variant offers the synthetic control required for multi-step sequences where the imidazoline ring must be introduced and then unmasked at a specific stage, avoiding interference from free amidine functionality during sensitive transformations (e.g., cross-couplings, amide bond formations) [2].

Stability-Conscious Procurement for in vitro Pharmacology Assays

Select N-BOC-2-methylthio-2-imidazoline for in vitro experiments requiring defined compound stability in aqueous buffer systems. ChEMBL stability data indicate compatibility with pH 7.4 PBS buffer for up to 24 hours at 100 µM concentration, as monitored by LC-MS/MS [1]. This stability profile supports procurement for laboratories conducting cellular or biochemical assays where compound integrity over the experimental time course is essential. The Boc protection may also modulate membrane permeability or off-target interactions relative to the free amidine, a consideration for phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-BOC-2-methylthio-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.